molecular formula C10H18O2 B1310202 (Z)-8-methylnon-6-enoic acid CAS No. 21382-25-2

(Z)-8-methylnon-6-enoic acid

Cat. No.: B1310202
CAS No.: 21382-25-2
M. Wt: 170.25 g/mol
InChI Key: OCALSPDXYQHUHA-ALCCZGGFSA-N
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Description

(Z)-8-Methylnon-6-enoic acid is an organic compound characterized by the presence of a double bond in the (Z)-configuration and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-8-methylnon-6-enoic acid typically involves the use of alkenes and carboxylic acid derivatives. One common method is the hydroboration-oxidation of 8-methylnon-6-ene, followed by oxidation to yield the desired carboxylic acid. The reaction conditions often include the use of borane (BH3) in tetrahydrofuran (THF) for the hydroboration step, followed by hydrogen peroxide (H2O2) and sodium hydroxide (NaOH) for the oxidation step.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable processes such as catalytic hydrogenation of precursors or the use of biocatalysts to achieve the desired stereochemistry and functional groups. These methods are optimized for higher yields and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: (Z)-8-Methylnon-6-enoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form corresponding ketones or aldehydes.

    Reduction: The double bond can be reduced using hydrogenation reactions to yield saturated carboxylic acids.

    Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.

    Substitution: Alcohols or amines in the presence of acid catalysts like sulfuric acid (H2SO4).

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated carboxylic acids.

    Substitution: Formation of esters or amides.

Scientific Research Applications

Chemistry: (Z)-8-Methylnon-6-enoic acid is used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules and natural products.

Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving carboxylic acids and alkenes.

Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials that require specific structural properties.

Mechanism of Action

The mechanism of action of (Z)-8-methylnon-6-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions with active sites of enzymes, influencing their activity. The double bond in the (Z)-configuration can also participate in various chemical reactions, affecting the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

    (E)-8-Methylnon-6-enoic acid: Differing in the configuration of the double bond.

    8-Methylnonanoic acid: Lacking the double bond.

    Non-6-enoic acid: Lacking the methyl group.

Uniqueness: (Z)-8-Methylnon-6-enoic acid is unique due to its specific (Z)-configuration, which can influence its reactivity and interaction with other molecules. This configuration can lead to different physical and chemical properties compared to its (E)-isomer or saturated analogs.

Properties

IUPAC Name

(Z)-8-methylnon-6-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-9(2)7-5-3-4-6-8-10(11)12/h5,7,9H,3-4,6,8H2,1-2H3,(H,11,12)/b7-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCALSPDXYQHUHA-ALCCZGGFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C=CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)/C=C\CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30420772
Record name (Z)-8-methylnon-6-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30420772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21382-25-2, 31467-60-4
Record name (Z)-8-methylnon-6-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30420772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6Z)-8-methylnon-6-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The obtained 8-methyl-6-nonenoic acid (isomer ratio trans:cis=29:1, 408 mg, 2.40 mmol) was again dissolved in chloroform (10 ml), and a solution of cis-2-aminocyclohexanol (249 mg, 2.16 mmol) in chloroform (5 ml) was added dropwise at room temperature. The reaction mixture was concentrated under reduced pressure, the residue was again dissolved in chloroform (3 ml), and hexane (12 ml) was added dropwise. The reaction mixture was stirred overnight at room temperature, and the precipitated crystals were collected by filtration. Hexane (15 ml) was added to the obtained crystal, and the mixture was washed three times with 10% aqueous citric acid solution (10 ml) and once with saturated brine (10 ml), and dried over anhydrous magnesium sulfate. Magnesium sulfate was removed by filtration, and the filtrate was concentrated under reduced pressure to give trans-8-methyl-6-nonenoic acid (250 mg, 1.47 mmol, purity 98.8%, yield 35.1%).
Quantity
408 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
249 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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